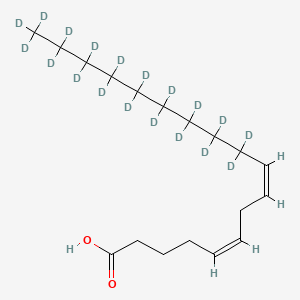
Sebaleic Acid-d19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sebaleic Acid-d19 is a deuterium-labeled version of Sebaleic Acid. Deuterium is a stable isotope of hydrogen, and its incorporation into Sebaleic Acid allows for precise tracking and quantification of the compound in metabolic studies. Sebaleic Acid itself is a fatty acid found in human sebum, hair, and nails .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sebaleic Acid-d19 is synthesized by incorporating deuterium into Sebaleic Acid. The process involves the hydrogenation of Sebaleic Acid in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: Sebaleic Acid-d19 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted fatty acids with different functional groups
Scientific Research Applications
Sebaleic Acid-d19 is widely used in scientific research, including:
Metabolic Studies: Used as an internal standard for the quantification of Sebaleic Acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Lipid Biochemistry: Helps in studying the metabolism and function of fatty acids in biological systems.
Pharmaceutical Research: Used in the development of drugs targeting lipid metabolism and related disorders .
Mechanism of Action
Sebaleic Acid-d19 exerts its effects by acting as a tracer in metabolic studies. The deuterium label allows for precise tracking of the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and molecular targets involved in fatty acid metabolism .
Comparison with Similar Compounds
Sebaleic Acid: The non-deuterated version of Sebaleic Acid.
Sapienic Acid: Another fatty acid found in human sebum, involved in similar metabolic pathways.
Uniqueness: Sebaleic Acid-d19 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
(5Z,8Z)-10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-nonadecadeuteriooctadeca-5,8-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20)/b11-10-,14-13-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
UQQPKQIHIFHHKO-RGCKZHBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


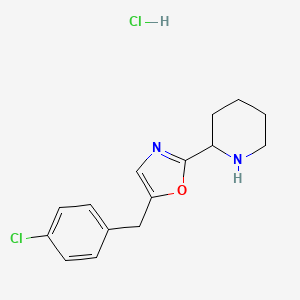

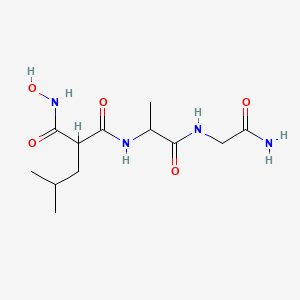
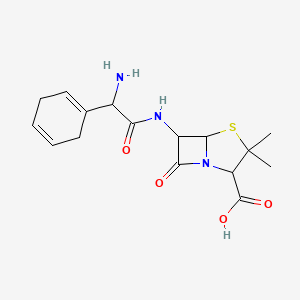
![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
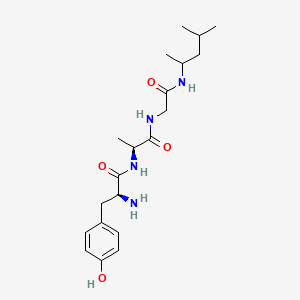
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)

![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)


![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
